2-amino-N'-(1,3-benzothiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide is a heterocyclic compound that contains both benzothiazole and benzohydrazide moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzothiazole with benzohydrazide under acidic or basic conditions. One common method includes the reaction of 2-aminobenzothiazole with benzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Green chemistry approaches, such as microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with the synthesis of bacterial cell walls and proteins.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting the activity of certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of 2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide, known for its antimicrobial properties.
Benzohydrazide: Another precursor, commonly used in the synthesis of various hydrazide derivatives with biological activities.
Uniqueness
2-amino-N’-(1,3-benzothiazol-2-yl)benzohydrazide is unique due to its dual functionality, combining the properties of both benzothiazole and benzohydrazide moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
2-amino-N'-(1,3-benzothiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H12N4OS/c15-10-6-2-1-5-9(10)13(19)17-18-14-16-11-7-3-4-8-12(11)20-14/h1-8H,15H2,(H,16,18)(H,17,19) |
InChI Key |
BUBDHXBVVJYUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.